Dabigatran Impurity 9
CAS No.:
Cat. No.: VC0211812
Molecular Formula: C19H22ClN5O2
Molecular Weight: 387.87
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C19H22ClN5O2 |
---|---|
Molecular Weight | 387.87 |
Introduction
Chemical Characteristics of Dabigatran Impurities
Impurity | Retention Time (min) | [M+H]+ m/z | Accurate Mass m/z |
---|---|---|---|
Impurity A | 3.423 | 500.25 | 499.58 |
Impurity B | 9.935 | 483.25 | 482.55 |
Impurity C | 4.013 | 558.25 | 557.61 |
Dabigatran etexilate | 8.984 | 628.80 | 627.75 |
These impurities have distinct chemical properties and can be effectively separated using optimized chromatographic conditions .
Quantitative Analysis of Impurities in Various Samples
Peak Detected | Peak Name | Sample 1 Area% | Sample 2 Area% | Working Standard Area% | Pradaxa® Capsules Area% |
---|---|---|---|---|---|
1 | Imp A | 0.010 | 0.012 | 0.005 | 0.044 |
2 | Imp C | 0.007 | - | 0.005 | - |
3 | Imp E | - | 0.002 | 0.003 | - |
4 | Imp F | 0.007 | - | 0.005 | - |
5 | Imp G | - | 0.028 | 0.024 | - |
6 | Imp H | 0.016 | 0.011 | 0.007 | 0.028 |
7 | Imp I | 0.007 | 0.005 | 0.005 | 0.020 |
8 | Imp J | - | - | - | 0.029 |
9 | Dabigatran etexilate | 94.515 | 97.039 | 99.713 | 98.707 |
10 | Imp B | 0.033 | 0.007 | 0.029 | 0.340 |
This distribution analysis demonstrates that most impurities exist at very low levels, typically below 0.1%, with the exception of Impurity D, which was found at higher levels in some samples .
Regulatory Thresholds and Implications
According to pharmaceutical regulations such as those in USP38-NF33 and ICH guidelines, impurities exceeding the 0.10% identification threshold require structural characterization and identification . In the available studies, most impurities remained below this threshold, with the exception of Impurity D, which necessitated further characterization through semipreparative HPLC isolation and subsequent structural analysis using MS, NMR (H1, C13), and FTIR techniques .
This regulatory framework would apply similarly to Impurity 9, should it exist above the threshold level in pharmaceutical preparations.
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